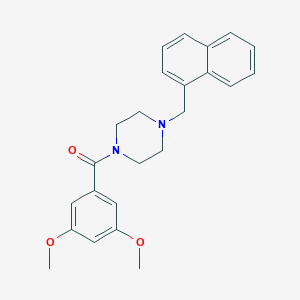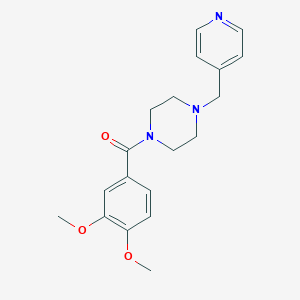![molecular formula C26H28N2O2 B249173 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied in the field of neuroimaging. TSPO is a mitochondrial protein that is upregulated in response to cellular stress and inflammation, making it a potential target for the diagnosis and treatment of various neurological disorders.
Mécanisme D'action
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily found in the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to modulate the activity of TSPO, leading to changes in mitochondrial function and cellular metabolism.
Biochemical and Physiological Effects:
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. It has also been shown to modulate the activity of microglia, which are immune cells in the brain that play a key role in neuroinflammation. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in lab experiments is its high selectivity for TSPO. This allows for accurate visualization and quantification of TSPO expression in vivo. However, 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has a relatively short half-life, which can limit its use in longitudinal studies. It also has low brain penetration, which can make it difficult to detect TSPO expression in deep brain structures.
Orientations Futures
There are several future directions for the use of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether in neuroimaging and preclinical studies. One area of interest is the development of novel TSPO ligands with improved brain penetration and longer half-lives. Another area of interest is the use of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether to investigate the role of TSPO in other neurological disorders, such as depression and anxiety. Finally, there is interest in using 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether to monitor the efficacy of TSPO-targeted therapies in clinical trials.
Conclusion:
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether is a selective ligand for TSPO that has been extensively studied in the field of neuroimaging. It has shown promise as a diagnostic tool for various neurological disorders and as a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether and its potential for clinical use.
Méthodes De Synthèse
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized using a five-step process that involves the reaction of 4-bromoanisole with N-Boc-piperazine, followed by the removal of the Boc group and the addition of diphenylacetyl chloride. The resulting intermediate is then reacted with methyl magnesium bromide to yield the final product, 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether.
Applications De Recherche Scientifique
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has been used extensively in the field of neuroimaging to visualize TSPO expression in vivo. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are two common imaging techniques used to detect TSPO expression in the brain. 4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether has also been used in preclinical studies to investigate the role of TSPO in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether |
|---|---|
Formule moléculaire |
C26H28N2O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-14-12-21(13-15-24)20-27-16-18-28(19-17-27)26(29)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,25H,16-20H2,1H3 |
Clé InChI |
IAOMJBUPHPMXLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249094.png)

methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)

![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

